molecular formula C11H11N3O4S B2713432 [(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate CAS No. 2321343-46-6

[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate

Cat. No. B2713432
M. Wt: 281.29
InChI Key: MEEFEHBVOJIDJW-GXDHUFHOSA-N
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Description

“[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C4H4N3O2 . It is available for purchase from certain chemical suppliers.


Synthesis Analysis

The synthesis of similar compounds, such as N-cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, which are similar to the compound , are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Homogeneous Catalysis

Amino acid methyl esters serve as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene, leading to 2-oxo-carboxamide type derivatives. This process is crucial for the synthesis of complex organic compounds and has been explored under both conventional conditions and in ionic liquids (Müller et al., 2005).

Molecular Switching

Research into sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate (NaHL) synthesis and characterization has revealed its application in molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding. This application is significant for developing responsive materials and sensors (Gurbanov et al., 2017).

Peptide Synthesis Compatibility

An efficient preparation method for N(alpha)-methyl-N(alpha)-(o-nitrobenzenesulfonyl)-alpha-amino acids without extensive purification supports the synthesis of N(alpha)-methylamino acid-containing peptides. These peptides have therapeutic potential, highlighting the importance of the compound in pharmaceutical research (Biron & Kessler, 2005).

Fluorescent Probing

The compound has been utilized in the synthesis of a fluorescent probe with high selectivity to glutathione and cysteine among amino acids and metal ions. This application is crucial for bioimaging and studying cellular processes (Wei et al., 2013).

Reaction with Isothiocyanates

Research on aminopropanedinitrile 4-methylbenzenesulfonate's reaction with isothiocyanates to give thiazole derivatives underscores its role in synthetic chemistry for creating molecules with potential biological activity (Freeman & Kim, 1991).

Antibacterial Activity

The synthesis and antibacterial activity study of 1-(4-Aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones demonstrate the compound's application in developing new antibacterial agents, which is essential for addressing antibiotic resistance (Gein et al., 2013).

properties

IUPAC Name

[(E)-[1-cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-8-3-5-9(6-4-8)19(16,17)18-14-10(7-12)11(15)13-2/h3-6H,1-2H3,(H,13,15)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEFEHBVOJIDJW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\C#N)/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(methylcarbamoyl)-N-(4-methylphenyl)methanecarbonimidoyl cyanide

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